Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl group, a brominated benzodioxole moiety, and a hexahydroquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the bromination of 1,3-benzodioxole.
Synthesis of the hexahydroquinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the cyclopentyl group with the hexahydroquinoline core, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
- Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
Uniqueness
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
Cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula C29H28BrNO5 and a molecular weight of approximately 550.4 g/mol. Its structure includes a cyclopentyl group, a brominated benzodioxole moiety, and a hexahydroquinoline core. The unique arrangement of functional groups suggests diverse reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been studied for its anticancer properties. In particular, it has demonstrated efficacy against several cancer cell lines. For instance:
- Cell Line Studies : In studies involving human cancer cell lines such as MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia), the compound exhibited significant growth inhibition at concentrations ranging from 0.3 to 1.2 µM. This inhibition was linked to the down-regulation of key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or survival.
- Receptor Modulation : It could modulate receptor activities associated with growth factor signaling pathways.
Study 1: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as models. This compound showed promising results in reducing spheroid viability compared to control groups .
Study 2: Mechanistic Insights
A mechanistic study revealed that the compound's anticancer effects were associated with G0/G1 phase arrest in the cell cycle of treated cells. This was confirmed through flow cytometry analysis which indicated significant alterations in cell cycle distribution following treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Cyclopentyl 4-(6-bromo...) in comparison to structurally similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclopentyl 4-(3-bromo-5-hydroxyphenyl)-2-methyl... | C30H31BrClNO5 | Contains ethoxy and hydroxy groups |
Cyclopentyl 4-(2-chlorophenyl)-2-methyl... | C29H28ClNO5 | Chlorine substitution instead of bromine |
Cyclohexyl 4-(6-bromo...) | C29H28BrNO5 | Variation in cyclic structure |
The distinct combination of functional groups in Cyclopentyl 4-(6-bromo...) may confer unique biological activities compared to these similar compounds.
Properties
Molecular Formula |
C29H28BrNO5 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
cyclopentyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H28BrNO5/c1-16-26(29(33)36-19-9-5-6-10-19)27(20-13-24-25(14-21(20)30)35-15-34-24)28-22(31-16)11-18(12-23(28)32)17-7-3-2-4-8-17/h2-4,7-8,13-14,18-19,27,31H,5-6,9-12,15H2,1H3 |
InChI Key |
PTZOLHBIXMMYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4Br)OCO5)C(=O)OC6CCCC6 |
Origin of Product |
United States |
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